![molecular formula C53H89N9O15 B14796364 21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14796364.png)
21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caspofungin is a semi-synthetic antifungal compound belonging to the echinocandin family. It is primarily used to treat infections caused by Candida and Aspergillus species. Caspofungin works by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall, thereby disrupting cell wall integrity and leading to fungal cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caspofungin is synthesized from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis. The synthesis involves several steps, including acetone fork protection, reaction with ethylenediamine, and subsequent reduction to obtain the final product .
Industrial Production Methods: The industrial production of caspofungin involves large-scale fermentation of Glarea lozoyensis to produce pneumocandin B0, followed by semi-synthetic modifications to enhance its antifungal properties. The process includes purification and formulation to ensure stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Caspofungin undergoes non-oxidative metabolism, with the inactive metabolites formed through chemical degradation, hydrolysis, and N-acetylation .
Common Reagents and Conditions: The synthesis of caspofungin involves reagents such as ethylenediamine and acetone for protection. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of intermediates and the final product .
Major Products Formed: The major products formed during the synthesis of caspofungin include various intermediates that are subsequently converted into the active antifungal compound through reduction and purification steps .
Scientific Research Applications
Mechanism of Action
Caspofungin exerts its antifungal effects by inhibiting the enzyme β (1,3)-D-glucan synthase, which is responsible for the synthesis of β (1,3)-D-glucan, a critical component of the fungal cell wall. This inhibition disrupts the cell wall structure, leading to osmotic stress, lysis, and ultimately, cell death . The primary molecular target of caspofungin is β (1,3)-glucan synthase .
Comparison with Similar Compounds
Micafungin: Another echinocandin used to treat Candida and Aspergillus infections.
Anidulafungin: An echinocandin with a similar mechanism of action but different pharmacokinetic properties.
Rezafungin: A newer echinocandin with comparable efficacy to caspofungin and anidulafungin.
Caspofungin’s unique structural features and its effectiveness against resistant fungal strains make it a valuable addition to the antifungal arsenal.
Properties
Molecular Formula |
C53H89N9O15 |
|---|---|
Molecular Weight |
1092.3 g/mol |
IUPAC Name |
21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone |
InChI |
InChI=1S/C53H89N9O15/c1-5-29(2)24-30(3)12-10-8-6-7-9-11-13-35(65)25-33-26-40(69)47(56-22-21-55)60-51(75)44-39(68)19-23-61(44)53(77)42(38(67)18-20-54)58-50(74)43(46(71)45(70)32-14-16-34(64)17-15-32)59-49(73)37-27-36(66)28-62(37)52(76)41(31(4)63)57-48(33)72/h14-17,29-31,33,36-47,56,63-64,66-71H,5-13,18-28,54-55H2,1-4H3,(H,57,72)(H,58,74)(H,59,73)(H,60,75) |
InChI Key |
YYVNXPANLUFPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)CC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14796288.png)
![1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B14796302.png)
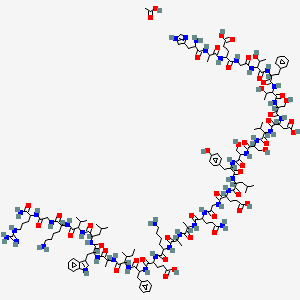
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14796324.png)
![N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B14796330.png)
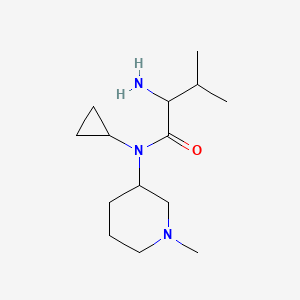
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14796338.png)
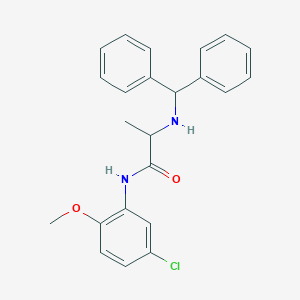
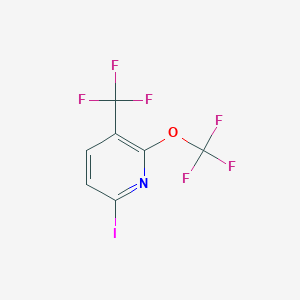
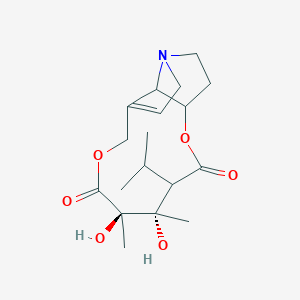
![N'-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B14796368.png)
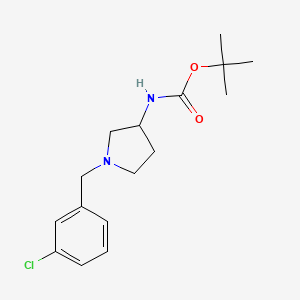
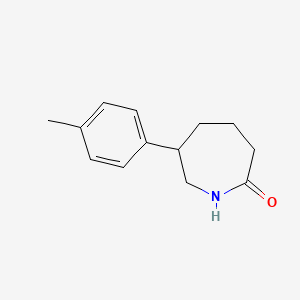
![[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)
